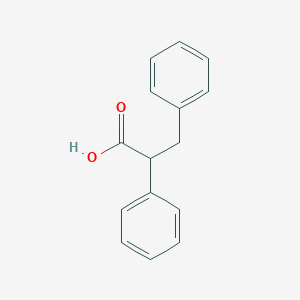

2,3-diphenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRICPYPVZKEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311088 | |

| Record name | 2,3-Diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3333-15-1 | |

| Record name | 2,3-Diphenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3333-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-diphenylpropanoic acid, a significant molecule with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and known biological activities, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its properties are summarized in the table below. It is generally soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[1] The solubility in aqueous solutions can be influenced by pH due to the presence of the carboxylic acid group.[1] It is worth noting that different crystalline modifications of this compound have been reported, which may account for the variations in the reported melting points.[2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |

| Molecular Weight | 226.28 g/mol | [3][4] |

| Melting Point | 89 °C, 92.0–93.5 °C, 154 °C | [2][3][4] |

| Boiling Point | 340 °C, 374.90 °C | [1][3][4] |

| Density | 1.161 g/cm³ (Predicted) | [3][4] |

| pKa | 4.18 (Predicted) | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in alcohols and ethers; limited solubility in water | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the benzylation of phenylacetic acid. Other potential, more general methods, include the Reformatsky and Grignard reactions.

Benzylation of Phenylacetic Acid

This method utilizes the reaction of phenylacetic acid with benzyl chloride in the presence of a strong base, such as sodium amide in liquid ammonia.[2]

Caption: Synthesis of this compound via benzylation.

Caution: This preparation should be conducted in a well-ventilated fume hood due to the use of liquid ammonia.

-

Preparation of Sodium Amide: In a 1-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium amide (0.226 mole) in approximately 500 mL of commercial anhydrous liquid ammonia. Initiate the reaction by adding a small piece of sodium to the stirred ammonia, followed by a few crystals of ferric nitrate hydrate (approx. 0.25 g). Continue adding small pieces of freshly cut sodium until a total of 5.2 g has been added. The disappearance of the blue color indicates the complete conversion of sodium to sodium amide.

-

Reaction: To the freshly prepared sodium amide suspension, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes. Subsequently, rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 mL of anhydrous ether. Continue stirring the mixture for 1 hour.

-

Work-up: Evaporate the reaction mixture to near dryness on a steam bath. Add 200 mL of ether and evaporate to dryness again. Repeat this step with another 200 mL of ether.

-

Isolation and Purification: Dissolve the resulting solid in 300 mL of water and wash with three 200-mL portions of ether. Filter the aqueous solution through a layer of Celite to remove any slight brown coloration. Acidify the filtrate with hydrochloric acid. A colorless oil will form, which upon cooling in an ice bath, will solidify into a white crystalline product.

-

Final Product: Collect the solid by filtration, wash with three 100-mL portions of hot water, and dry. The yield of crude α,β-diphenylpropionic acid (this compound) is typically in the range of 84.5–88%. The crude product can be recrystallized from petroleum ether (60–90°) to yield the pure compound.

Reformatsky Reaction (Potential Route)

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[5][6] This intermediate can then be further processed to yield the desired carboxylic acid. For the synthesis of this compound, this would likely involve the reaction of an α-bromo phenylacetate with benzaldehyde.

Caption: Potential Reformatsky route to this compound.

Grignard Reaction (Potential Route)

A Grignard reaction provides another versatile method for carbon-carbon bond formation.[7] A potential Grignard synthesis of this compound could involve the reaction of a benzylmagnesium halide with a phenylacetate derivative or the reaction of a phenylmagnesium halide with a benzyl-substituted carbonyl compound followed by carboxylation. A general workflow for a Grignard synthesis of a carboxylic acid is shown below.

Caption: General workflow for Grignard synthesis of a carboxylic acid.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in public databases. Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment. For reference, the spectroscopic data for the related compound, 2,3-dibromo-3-phenylpropanoic acid, are available and may provide some comparative insights.[8][9]

Biological and Pharmacological Properties

While specific biological studies on this compound are limited in the publicly available literature, the broader class of arylpropionic acid derivatives is well-known for its pharmacological activities. Many compounds in this class, such as ibuprofen and naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Derivatives of diphenylpropionic acid have been synthesized and evaluated for various biological activities, including antioxidant and antiproliferative effects. The presence of the two phenyl groups and the carboxylic acid moiety are key structural features that can contribute to these activities. Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

Conclusion

This compound is an accessible compound with interesting physicochemical properties and potential for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis and characterization, paving the way for future research and development efforts. The detailed experimental protocol for its synthesis via benzylation offers a reliable starting point for laboratory preparation. Further exploration of its biological activities could uncover novel therapeutic applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. 2,3-DIPHENYLPROPIONIC ACID | 3333-15-1 [amp.chemicalbook.com]

- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. macmillanlearning.com [macmillanlearning.com]

An In-depth Technical Guide to 2,3-Diphenylpropanoic Acid: Chemical Structure, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylpropanoic acid, also known as α,β-diphenylpropionic acid, is a carboxylic acid derivative with a molecular formula of C15H14O2. Its structure, featuring two phenyl groups attached to a propanoic acid backbone, gives rise to interesting chemical and physical properties. This technical guide provides a comprehensive overview of its chemical structure, analytical methodologies for its characterization, and insights into its potential biological activities and involvement in cellular signaling pathways, drawing parallels from closely related phenylpropanoic acid isomers.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon atom bearing the carboxyl group (C2), leading to the existence of enantiomers. The presence of the two phenyl groups significantly influences its steric and electronic properties.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C15H14O2 | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 3333-15-1 | [2] |

| Melting Point | Exists in crystalline modifications with melting points of 82°C, 88-89°C, and 95-96°C. | [3] |

Chemical Structure of this compound

References

An In-depth Technical Guide on the Biological Activity of 2,3-Diphenylpropanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,3-diphenylpropanoic acid and its structurally related derivatives. The information presented herein is curated from recent scientific literature to support research and development efforts in medicinal chemistry and pharmacology. This document details the anti-inflammatory, metabolic, and antimicrobial properties of these compounds, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anti-inflammatory and Analgesic Activity

Derivatives of arylpropionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][2] Research has focused on developing derivatives with improved potency and selectivity, particularly for the inducible COX-2 isoform, to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3]

A study on β-hydroxy-β-arylpropanoic acids demonstrated that 3-hydroxy-3,3-diphenyl-propanoic acid possesses strong anti-inflammatory activity, comparable to the standard NSAID, ibuprofen, in in vivo models without causing significant gastric lesions.[3] Molecular docking studies further suggested that these compounds are potential COX-2 inhibitors.[3]

Another investigation into a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), revealed potent anti-inflammatory and immunomodulatory effects.[4][5] In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation, particularly after repeated administration.[4][5]

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Model | Dosage | Effect | Reference |

| 3-hydroxy-3,3-diphenyl-propanoic acid | In vivo anti-inflammatory assay | Not specified | Activity comparable to ibuprofen | [3] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema (single dose) | 20 mg/kg | Significant reduction in paw edema at 2 hours (p=0.001) | [4][6] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema (14-day treatment) | 10, 20, and 40 mg/kg | Significant inhibition of paw edema at all time points (p<0.001) | [4][6] |

| β,β-diphenyl propionic acid amides | Carrageenan-induced paw edema | Not specified | Mild to moderate anti-inflammatory activity (36.13% to 90% inhibition after 3 hours) | [1] |

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds.

-

Animal Model: Wistar rats are typically used.[4]

-

Compound Administration: The test compound (e.g., compound 3f) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug, such as diclofenac (25 mg/kg), and a control vehicle are also administered to separate groups.[4][6]

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.

The primary mechanism for the anti-inflammatory action of many arylpropionic acid derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3-Diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,3-diphenylpropanoic acid, a valuable building block in synthetic organic chemistry with potential applications in drug discovery and development. This document details its chemical identifiers, a reliable synthesis protocol, and explores the biological significance of structurally related compounds.

Core Identifiers and Properties

This compound, also known as α,β-diphenylpropionic acid, is a carboxylic acid with the molecular formula C15H14O2. Below is a summary of its key identifiers and reported physical properties.

| Identifier | Value |

| CAS Number | 3333-15-1[1][2][3] |

| Molecular Formula | C15H14O2[1] |

| Molecular Weight | 226.28 g/mol [3] |

| InChIKey | PCRICPYPVZKEBZ-WYUMXYHSCR[1] |

| SMILES | OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2[1] |

| Melting Point | 89 °C[3] |

| Boiling Point | 340 °C[3] |

| Density | 1.161±0.06 g/cm3 (Predicted)[3] |

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is through the alkylation of the dianion of phenylacetic acid with benzyl chloride. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis of α,β-Diphenylpropionic Acid

Materials:

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Ferric nitrate hydrate (catalyst)

-

Phenylacetic acid

-

Benzyl chloride

-

Anhydrous ether

-

Water

-

Hydrochloric acid

-

Petroleum ether (60-90°)

-

Celite

Equipment:

-

1-L three-necked flask

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Steam bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Amide: In a 1-L three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium amide (0.226 mole) in approximately 500 ml of liquid ammonia. This is achieved by adding small pieces of sodium to the stirred liquid ammonia containing a few crystals of ferric nitrate hydrate until the blue color disappears.

-

Formation of the Dianion: To the freshly prepared sodium amide suspension, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes.

-

Alkylation: Rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether to the green suspension. Continue stirring the mixture for 1 hour.

-

Work-up: Evaporate the reaction mixture to near dryness on a steam bath. Add 200 ml of ether and evaporate to dryness again. Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

-

Isolation of the Crude Product: Filter the aqueous solution through a layer of Celite to remove any coloration. Acidify the filtrate with hydrochloric acid, which will cause a colorless oil to form. Cool the mixture in an ice bath to induce crystallization of the oil into a white solid.

-

Purification: Collect the crude solid by filtration and wash it with three 100-ml portions of hot water to remove unreacted phenylacetic acid. After drying, the crude α,β-diphenylpropionic acid can be recrystallized from petroleum ether (60-90°) to yield the purified product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Biological Relevance and Therapeutic Potential of Phenylpropanoic Acid Derivatives

While this compound itself is primarily a synthetic intermediate, the broader class of phenylpropanoic acid derivatives has garnered significant interest in drug discovery. Notably, certain derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by free fatty acids or synthetic agonists enhances the release of insulin in a glucose-dependent manner. This mechanism makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia. The diphenylpropanoic acid scaffold has been utilized in the design of such GPR40 agonists.

GPR40 Signaling Pathway

The activation of GPR40 initiates a signaling cascade that ultimately leads to the potentiation of insulin secretion. The diagram below illustrates the key steps in this pathway.

Caption: GPR40 signaling pathway in pancreatic β-cells.

This guide provides a foundational understanding of this compound for its application in research and development. The provided synthesis protocol and the exploration of the biological context of its derivatives aim to support further investigation into this and related chemical entities.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylpropanoic acid (CAS No. 3333-15-1), a derivative of propanoic acid with two phenyl substituents, is a compound of interest in organic synthesis and potentially in pharmaceutical development.[1][2] Its molecular structure, featuring both a hydrophilic carboxylic acid group and bulky hydrophobic phenyl groups, imparts a specific set of physicochemical properties that are critical to its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with standardized experimental protocols and logical workflows relevant to its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 89 °C | [2] |

| Boiling Point | 340 °C | [2] |

| Density | ~1.161 g/cm³ (Predicted) | [2] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding of its solubility can be inferred from its chemical structure and general statements from chemical suppliers.

Qualitative Solubility Data

The solubility of this compound in various solvent classes is summarized in the table below.

| Solvent Class | Solvent Examples | Solubility | Rationale |

| Water | H₂O | Limited | The large hydrophobic surface area of the two phenyl groups counteracts the hydrophilicity of the carboxylic acid moiety.[1] |

| Alcohols | Methanol, Ethanol | Soluble | The compound's ability to engage in hydrogen bonding with the hydroxyl group of alcohols, combined with the nonpolar interactions of the phenyl groups, facilitates solubility.[1] |

| Ethers | Diethyl ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the alkyl groups of the ether interact favorably with the phenyl rings.[1] |

| Aqueous Base | e.g., 1.0 M NaOH | Soluble | The carboxylic acid group is deprotonated in basic conditions to form a more polar and water-soluble carboxylate salt.[1] |

| Aqueous Acid | e.g., 1.0 M HCl | Insoluble | In acidic conditions, the carboxylic acid remains protonated, and its limited aqueous solubility is maintained.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Stability Profile

Specific stability data for this compound is scarce in the public domain. One supplier, Sigma-Aldrich, notes that they do not collect analytical data for this compound as it is considered a rare chemical. Therefore, a general approach to stability testing based on regulatory guidelines is recommended.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3] These studies also help in developing and validating stability-indicating analytical methods.[4]

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat at an appropriate temperature (e.g., 80 °C).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocol for a Forced Degradation Study

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Appropriate solvents for dissolving the compound

-

Vials (clear and amber)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

For each stress condition, mix the stock solution with the respective stressor in a vial.

-

For photostability, expose the solution in a clear vial while protecting a control sample in an amber vial.

-

Place the vials under the specified conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound in a drug development context.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the experimental steps involved in conducting forced degradation studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, a qualitative understanding of its solubility in various solvents has been presented. Due to the lack of specific stability data, a framework for conducting forced degradation studies based on established scientific and regulatory principles has been provided. The experimental protocols and workflows outlined herein offer a practical guide for researchers, scientists, and drug development professionals to systematically evaluate the physicochemical properties of this compound and other similar compounds. Further experimental investigation is necessary to generate the quantitative data required for advanced formulation development and regulatory submissions.

References

Spectroscopic Data for 2,3-Diphenylpropanoic Acid: A Comprehensive Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,3-diphenylpropanoic acid is crucial for its unequivocal identification and characterization in research, quality control, and drug development. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

While comprehensive, publicly available spectroscopic data for this compound is limited, this guide synthesizes available information and provides context through data from closely related analogs. It should be noted that some commercial suppliers of this compound explicitly state that they do not collect or provide analytical data for this specific compound, highlighting the scarcity of readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the C2 position, the methylene protons at the C3 position, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons would provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170 - 180 |

| Aromatic Protons (Ar-H) | 7.0 - 7.5 (m, 10H) | 125 - 145 |

| Methine Proton (-CH-) | 3.5 - 4.5 (dd, 1H) | 40 - 55 |

| Methylene Protons (-CH₂-) | 2.5 - 3.5 (m, 2H) | 30 - 45 |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C-O | Stretching | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (226.27 g/mol ).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

| 226 | [C₁₅H₁₄O₂]⁺ (Molecular Ion) |

| 181 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The raw data is processed using appropriate software to obtain the final spectra.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization) is used.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic data for this compound. Researchers and scientists are encouraged to acquire experimental data for their specific samples and use this guide as a reference for interpretation and reporting. The lack of extensive public data underscores the importance of thorough in-house characterization for this compound.

Potential Therapeutic Targets of 2,3-Diphenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic targets of 2,3-diphenylpropanoic acid is limited. This guide summarizes the available data on its structurally related derivatives to infer potential, yet unconfirmed, therapeutic avenues for the parent compound. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive statement on the biological activity of this compound.

Introduction

This compound is a carboxylic acid with a distinct structural motif that suggests potential for biological activity. While direct pharmacological studies on this compound are not extensively reported, research into its derivatives has provided preliminary insights into possible therapeutic targets. This technical guide consolidates the existing, albeit indirect, evidence to highlight these potential targets, with a focus on tyrosinase and Prostate-Specific Membrane Antigen (PSMA). The aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of this chemical scaffold.

Potential Therapeutic Target: Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Its dysregulation is implicated in various skin pigmentation disorders, including hyperpigmentation and melanoma. Derivatives of this compound have been shown to modulate tyrosinase activity, suggesting it as a potential therapeutic target.

Quantitative Data on a Hydroxylated Derivative

A study on 4-hydroxy-2,3-diphenylpropanoic acid , a hydroxylated derivative, revealed a complex, cell-line dependent effect on tyrosinase activity and melanin production in murine melanoma cell lines.[1][2]

| Compound | Cell Line | Effect on Tyrosinase Activity | Effect on Melanin Production |

| 4-hydroxy-2,3-diphenylpropanoic acid | B16F1 | Enhanced by up to 15% | Significantly enhanced by 33% |

| 4-hydroxy-2,3-diphenylpropanoic acid | B16F10 | Enhanced | Suppressed by 20% |

These findings suggest that substitutions on the phenyl rings of the this compound scaffold can lead to compounds that either enhance or inhibit melanogenesis, depending on the cellular context.[1][2] The enhancement of tyrosinase activity in B16F1 cells by 4-hydroxy-2,3-diphenylpropanoic acid, leading to a 33% increase in melanin production, points towards a potential application in conditions requiring repigmentation.[1][2] Conversely, the 20% suppression of melanin in B16F10 cells indicates a potential for developing inhibitors for hyperpigmentation disorders.[1][2]

Furthermore, a complex brominated and hydroxylated derivative of this compound, found in the red alga Asparagopsis armata, has been associated with tyrosinase inhibition.[3]

Experimental Protocols

Cellular Tyrosinase Activity Assay

The following protocol is based on the methodology used to evaluate the effect of 4-hydroxy-2,3-diphenylpropanoic acid on melanoma cells.[1][2]

-

Cell Culture: Murine melanoma cell lines (B16F1 and B16F10) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 25 x 10³ cells per plate.

-

Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g., 4-hydroxy-2,3-diphenylpropanoic acid) at its IC50 concentration. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

-

Incubation: The treated cells are incubated for 48 hours.

-

Cell Lysis: After incubation, the cells are washed and lysed to release intracellular tyrosinase.

-

Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

-

Measurement: The formation of dopachrome is measured spectrophotometrically at a specific wavelength. The tyrosinase activity is proportional to the rate of dopachrome formation.

Signaling Pathway and Experimental Workflow

Caption: Simplified melanogenesis pathway highlighting the role of tyrosinase.

Caption: Experimental workflow for the cellular tyrosinase activity assay.

Potential Therapeutic Target: Prostate-Specific Membrane Antigen (PSMA)

PSMA is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, making it an attractive target for both imaging and therapy.

Evidence from a Phosphinyl Derivative

A phosphinyl derivative of this compound, namely 3-(phenylhydroxyphosphinyl)-2,3-diphenylpropanoic acid , has been incorporated into a larger compound designed to bind to PSMA.[4] This suggests that the this compound scaffold can be functionalized to create potent and specific ligands for PSMA. While direct binding data for this compound or its simple derivatives on PSMA is not available, this finding opens up an important avenue for the development of novel PSMA-targeted agents for prostate cancer.

Logical Relationship Diagram

Caption: Logical relationship showing this compound as a scaffold for PSMA-targeting compounds.

Future Directions and Conclusion

The current body of evidence, while indirect, points towards at least two potential therapeutic targets for compounds based on the this compound scaffold: tyrosinase and PSMA. The modulation of tyrosinase activity by a hydroxylated derivative suggests potential applications in dermatology, specifically in the treatment of pigmentation disorders. The incorporation of a phosphinyl derivative into a PSMA-binding compound highlights the potential for developing novel diagnostics and therapeutics for prostate cancer.

Significant further research is required to validate these preliminary findings. Direct biological evaluation of this compound and a library of its derivatives against these and other potential targets is a critical next step. Such studies should aim to establish structure-activity relationships, determine quantitative binding affinities and functional activities (e.g., IC50 or EC50 values), and elucidate the precise mechanisms of action. This foundational work will be essential to unlock the full therapeutic potential of this promising chemical scaffold.

References

- 1. Development of Stilbenoid and Chalconoid Analogues as Potent Tyrosinase Modulators and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Stilbenoid and Chalconoid Analogues as Potent Tyrosinase Modulators and Antioxidant Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080311037A1 - Compounds which bind PSMA and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Diphenylpropanoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-diphenylpropanoic acid, a significant molecule in organic synthesis. The document traces the historical arc from its initial discovery in the late 19th century to modern synthetic methodologies. Key physicochemical properties are enumerated, and detailed experimental protocols for its principal synthesis routes are provided to facilitate practical application. This guide is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated repository of knowledge on this compound.

Introduction

This compound, with the chemical formula C₁₅H₁₄O₂, is a carboxylic acid featuring a propanoic acid backbone substituted with two phenyl groups at the 2- and 3-positions. Its structure allows for a range of chemical modifications, making it and its derivatives subjects of interest in medicinal chemistry and materials science. This guide details the discovery and historical context of this compound, its key physicochemical characteristics, and a comparative analysis of its primary synthetic routes.

Discovery and History

The first documented report of this compound dates back to 1892 by W. v. Miller and G. Rohde, who noted its existence in three crystalline forms with distinct melting points.[1] This early work laid the foundation for future investigations into its synthesis and properties. Over the decades, various synthetic approaches have been developed, with a notable and widely referenced procedure being the benzylation of phenylacetic acid, a method adapted and published in Organic Syntheses in 1960.[1] This and other historical synthetic routes are detailed in the experimental protocols section of this guide.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3333-15-1 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molar Mass | 226.27 g/mol | [1] |

| Melting Point | 82 °C, 88-89 °C, 95-96 °C (three crystalline modifications) | [1] |

| Boiling Point | 340 °C (predicted) | |

| Density | 1.161 g/cm³ (predicted) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like alcohols and ethers; limited solubility in water. |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these, allowing for a comparative assessment of their advantages and disadvantages.

Benzylation of Phenylacetic Acid

This is a widely cited and reliable method for the preparation of this compound. The reaction proceeds via the formation of a dianion of phenylacetic acid, which is then alkylated with benzyl chloride.

Experimental Protocol:

-

Apparatus: A 1-liter, three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel. The reaction should be conducted in a fume hood.

-

Reagents:

-

Anhydrous liquid ammonia (500 ml)

-

Sodium (5.2 g)

-

Ferric nitrate hydrate (approx. 0.25 g)

-

Phenylacetic acid (14.2 g, 0.104 mole)

-

Benzyl chloride (13.2 g, 0.104 mole) in 25 ml of anhydrous ether

-

Ether (for extractions)

-

Hydrochloric acid (for acidification)

-

Celite

-

-

Procedure:

-

Prepare a solution of sodium amide (0.226 mole) in liquid ammonia in the reaction flask. To the stirred ammonia, add a small piece of sodium, followed by a few crystals of ferric nitrate hydrate. Then, add the remaining sodium in small pieces. The conversion to sodium amide is indicated by the disappearance of the blue color.[1]

-

To the resulting dark-green suspension, add phenylacetic acid and stir for 15 minutes.

-

Rapidly add the solution of benzyl chloride in anhydrous ether to the green suspension and stir the mixture for 1 hour.[1]

-

Evaporate the mixture to near dryness on a steam bath. Add 200 ml of ether and evaporate to dryness again. Repeat this step.

-

Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

-

Filter the aqueous solution through a layer of Celite to remove any slight brown coloration.

-

Acidify the filtrate with hydrochloric acid. A colorless oil will form, which upon cooling in an ice bath, will crystallize into a white solid.

-

Collect the solid by filtration, wash with three 100-ml portions of hot water, and dry.

-

-

Yield: Approximately 19.85 g of crude α,β-diphenylpropionic acid with a melting point of 92.0–93.5°C is typically obtained.[1]

Alternative Synthetic Routes

Other documented methods for the synthesis of this compound include:

-

Benzylation of Diethyl Phenylmalonate followed by Hydrolysis: This method involves the alkylation of diethyl phenylmalonate with a benzyl halide, followed by saponification and decarboxylation of the resulting substituted malonic ester.

-

Benzylation of Phenylacetonitrile followed by Hydrolysis: In this route, phenylacetonitrile is benzylated, and the resulting nitrile is then hydrolyzed to the carboxylic acid.

-

Reduction of α-Phenylcinnamic Acid: This method utilizes a reducing agent, such as sodium amalgam, to reduce the double bond of α-phenylcinnamic acid.[1]

While these methods are historically significant, the benzylation of phenylacetic acid is often preferred for its convenience and good yield.[1]

Biological Activity

Currently, there is a notable lack of publicly available quantitative data on the specific biological activities of this compound itself, such as IC50 or MIC values.

However, research has been conducted on derivatives of this compound and the related compound, 3-phenylpropanoic acid. For instance, amide derivatives of 2,2- and 3,3-diphenylpropionic acid have been synthesized and evaluated for their antioxidant and antiproliferative activities.

Studies on the structurally related 3-phenylpropanoic acid have identified its involvement in certain biological signaling pathways. It has been shown to promote intestinal epithelial barrier function through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Additionally, it has been found to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway. It is important to note that these findings pertain to 3-phenylpropanoic acid and not directly to this compound. Further research is required to determine if this compound exhibits similar or different biological activities and mechanisms of action.

Below is a conceptual representation of the signaling pathway for the related compound, 3-phenylpropanoic acid, which may serve as a starting point for future investigations into the biological role of this compound.

References

The Evolving Landscape of 2,3-Diphenylpropanoic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-diphenylpropanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of bioactive compounds. These derivatives have garnered significant attention for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of notable this compound derivatives, with a focus on their potential applications in drug discovery and development.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized through various methods. A well-established procedure involves the benzylation of phenylacetic acid.

Detailed Experimental Protocol: Synthesis of α,β-Diphenylpropionic Acid (this compound)[1]

1. Procedure:

Caution: This preparation should be carried out in a chemical fume hood to avoid exposure to ammonia.

A solution of sodium amide (0.226 mole) in liquid ammonia is prepared in a 1-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel.

-

Introduce commercial anhydrous liquid ammonia (500 ml) from a cylinder into the flask.

-

To the stirred ammonia, add a small piece of sodium. After the appearance of a blue color, add a few crystals of ferric nitrate hydrate (approximately 0.25 g).

-

Add small pieces of freshly cut sodium until a total of 5.2 g has been added.

-

After all the sodium has been converted to the amide, add 14.2 g (0.104 mole) of phenylacetic acid. The dark-green suspension is stirred for 15 minutes.

-

To the green suspension, rapidly add 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether. Stir the mixture for 1 hour.

-

Evaporate the mixture to near dryness on a steam bath.

-

Add 200 ml of ether and effect evaporation to dryness. Repeat this step with another 200 ml of ether.

-

Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

-

Filter the aqueous solution through a layer of Celite to remove any slight brown coloration.

-

Acidify the filtrate with hydrochloric acid. A colorless oil will form.

-

Cool the mixture in an ice bath for a few minutes to induce crystallization.

-

Collect the white crystalline solid by filtration and wash with three 100-ml portions of hot water.

-

Dry the product. The yield of crude α,β-diphenylpropionic acid is approximately 19.85 g.

Derivatives of this compound are often synthesized by modifying the carboxylic acid group or by incorporating various substituents onto the phenyl rings. For instance, amide derivatives can be prepared by the direct condensation of the parent acid with appropriate amines.

Bioactivity and Therapeutic Potential

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of this compound derivatives. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [3][4]

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare a 100 μM solution of hematin (co-factor).

-

Prepare a 40 mM solution of L-epinephrine (co-factor).

-

Dissolve COX-1 and COX-2 enzymes in Tris-HCl buffer to the desired concentration.

-

Dissolve test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) in DMSO to prepare stock solutions, which are then serially diluted.

-

-

Assay Procedure:

-

In an Eppendorf tube, mix 146 μL of Tris-HCl buffer, 2 μL of hematin solution, and 10 μL of L-epinephrine solution at room temperature.

-

Add 20 μL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.

-

Add 2 μL of the test compound dilution to the enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., HCl).

-

-

Detection:

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Quantitative Data on COX Inhibition

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-substitutedmethylphenyl)propionic acid derivatives | Varies | Varies | 0.52–0.63 (preferential for COX-1)[1] |

Anticancer Activity

Certain derivatives of this compound have demonstrated promising anticancer activity through various mechanisms of action.

1. SIRT2 and EGFR Inhibition

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential anticancer agents. In silico studies suggest that these compounds may exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5][6]

Proposed Signaling Pathway: SIRT2 and EGFR Inhibition

Caption: Proposed mechanism of action for thiazole-containing propanoic acid derivatives.

2. Tubulin Polymerization Inhibition

Another class of derivatives, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, has been shown to act as antitubulin agents, thereby inhibiting cell division and inducing apoptosis.[7][8]

Proposed Experimental Workflow: Evaluation of Antitubulin Activity

Caption: Experimental workflow for evaluating the antitubulin activity of benzamide derivatives.

Quantitative Data on Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives [5] | ||

| 21 | A549 | 5.42 |

| 22 | A549 | 2.47 |

| 25 | A549 | 8.05 |

| 26 | A549 | 25.4 |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides [7] | ||

| 17t | K562 | (Data reported as % inhibition) |

Detailed Experimental Protocols for Anticancer Evaluation

Synthesis of Bioactive Derivatives:

-

3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives: These compounds are typically synthesized via multi-step reactions, including the Hantzsch thiazole synthesis.[9][10]

-

2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: These derivatives are synthesized by reacting (E)-3-phenylacrylic acid chlorides with appropriate anthranilamide derivatives in pyridine.[7][8]

Antiproliferative Activity: MTT Assay [2][11][12]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay [13][1][14][15][16]

-

Reagent Preparation:

-

Reconstitute purified tubulin in a suitable buffer on ice.

-

Prepare a stock solution of GTP.

-

Prepare dilutions of the test compound and a known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound or control.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic protocols and bioassay methodologies outlined in this guide provide a solid foundation for researchers to explore the structure-activity relationships of this scaffold and to design novel derivatives with enhanced potency and selectivity. Future investigations into the in vivo efficacy and safety of these compounds are warranted to translate their preclinical promise into clinical applications.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

theoretical and computational studies of 2,3-diphenylpropanoic acid

An In-depth Technical Guide on the Theoretical and Computational Studies of 2,3-Diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying this compound. Given the limited direct experimental and computational data on this specific molecule in publicly available literature, this document synthesizes information from studies on structurally related compounds, such as other phenylpropanoic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), to propose a robust framework for its investigation.

Introduction to this compound

This compound (C₁₅H₁₄O₂) is an organic compound featuring a propanoic acid backbone with two phenyl substituents.[1][2] Its structure suggests potential applications in medicinal chemistry and materials science due to the steric and electronic interactions afforded by the phenyl groups.[1] Like other arylpropionic acids, it may serve as a key intermediate in the synthesis of more complex molecules.[1] Understanding its physicochemical properties, reactivity, and potential biological activity through computational methods is a critical step in exploring its utility.

Key Properties:

-

Molecular Formula: C₁₅H₁₄O₂[2]

-

Molecular Weight: 226.275 g/mol [2]

-

General Solubility: Expected to be soluble in organic solvents like alcohols and ethers, with limited solubility in water.[1]

Theoretical and Computational Methodologies

A variety of computational methods can be employed to elucidate the properties of this compound. These methodologies, widely applied to similar molecules, provide insights into molecular structure, electronic properties, and potential biological interactions.[3][4]

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for predicting the electronic structure of molecules.[5] For a molecule like this compound, DFT calculations, often using a basis set such as 6-311G++(d,p), can be used to:[3]

-

Optimize Molecular Geometry: Determine the lowest energy conformation, including key bond lengths, bond angles, and dihedral angles.

-

Calculate Vibrational Frequencies: Predict FT-IR and Raman spectra to be compared with experimental data.[6]

-

Determine Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (an indicator of chemical reactivity and kinetic stability), ionization potential, and electron affinity.[5][7]

-

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[4] Given the structural similarity of this compound to NSAIDs, which target cyclooxygenase (COX) enzymes, molecular docking could be used to:[3]

-

Predict the binding affinity and mode of interaction with COX-1 and COX-2.

-

Identify key amino acid residues involved in the binding.

-

Assess its potential as an anti-inflammatory agent.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[8] For this compound and its derivatives, QSAR studies could be developed to:

-

Predict biological activities such as antimicrobial, antidiabetic, or anticancer effects based on calculated molecular descriptors.[8][9]

-

Guide the design of new derivatives with enhanced potency and selectivity.

Data Presentation: Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the types of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar phenylpropanoic acid derivatives.

Table 1: Calculated Molecular Descriptors

| Descriptor | Predicted Value |

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 1.2 |

| Electronegativity (χ) (eV) | 4.85 |

| Hardness (η) (eV) | 3.65 |

| Softness (S) (eV⁻¹) | 0.27 |

| Electrophilicity Index (ω) (eV) | 3.22 |

Table 2: Predicted Key Geometrical Parameters (from DFT Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Cα - Cβ | 1.54 | |

| Cβ - Cγ (Phenyl) | 1.51 | |

| Cα - C(O)OH | 1.52 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| Bond Angles (°) | ||

| Cβ - Cα - C(O)OH | 110.5 | |

| Cα - Cβ - Cγ | 112.0 | |

| O=C-O | 123.0 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic) | ~3000 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2980 - 2850 |

| C=O stretch (carbonyl) | ~1710 |

| C=C stretch (aromatic) | 1600 - 1450 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.7 |

| HOMO-LUMO Gap | 5.1 |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from general methods for the synthesis of related arylpropionic acids.

Reaction: Friedel-Crafts alkylation of benzene with a suitable precursor, followed by oxidation or hydrolysis. A plausible route involves the reaction of a phenyl Grignard reagent with an appropriate cinnamic acid derivative, followed by reduction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Ethyl cinnamate

-

10% Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.

-

Conjugate Addition: Cool the Grignard solution in an ice bath and add a solution of ethyl cinnamate in diethyl ether dropwise with stirring.

-

Reaction Quenching: After the addition is complete, stir the mixture at room temperature for 2 hours. Quench the reaction by slowly adding 10% hydrochloric acid.

-

Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Hydrolysis: Combine the organic extracts and add a 10% sodium hydroxide solution. Heat the mixture at reflux for 4 hours to hydrolyze the ester.

-

Purification: Cool the reaction mixture, acidify with concentrated HCl, and extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Techniques

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework of the molecule.

-

FT-IR Spectroscopy: To identify characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To determine the solid-state structure if suitable crystals can be obtained.

Visualizations

Computational Workflow

Caption: A typical workflow for the computational study of this compound.

Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive theoretical and computational investigation is highly feasible and warranted. By leveraging established methodologies such as DFT, molecular docking, and QSAR, researchers can predict its physicochemical properties, spectroscopic signatures, and potential as a bioactive compound. The workflows and protocols outlined in this guide provide a solid foundation for initiating such studies, which will be invaluable for unlocking the potential of this compound in drug discovery and materials science. Further experimental validation based on these theoretical predictions will be a crucial next step.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. wmocollege.ac.in [wmocollege.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Diphenylpropanoic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-diphenylpropanoic acid and its isomers as precursors in the synthesis of biologically active molecules. The following sections detail the synthesis of diphenylpropionamide derivatives, which have shown potential as antioxidant and antiproliferative agents. While specific examples for this compound are limited in publicly available literature, the protocols provided for its isomers, 2,2- and 3,3-diphenylpropionic acid, serve as a strong predictive model for its reactivity and potential applications in medicinal chemistry and drug development.

Application: Synthesis of Bioactive Diphenylpropionamides

Diphenylpropanoic acid isomers are valuable starting materials for the synthesis of a variety of amide derivatives. These derivatives have been investigated for their potential therapeutic properties, including antioxidant and antiproliferative activities. The general synthetic approach involves the direct condensation of the carboxylic acid with a range of primary and secondary amines. This straightforward reaction allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Key Features:

-

Versatile Precursor: The diphenylpropanoic acid scaffold can be readily functionalized.

-

Bioactive Derivatives: The resulting amides have demonstrated significant biological activity.[1][2][3][4][5]

-

Amenable to Library Synthesis: The synthetic protocol is suitable for generating a series of analogs for screening.

Experimental Protocols

This protocol is adapted from the synthesis of diphenylpropionamide derivatives using 2,2- and 3,3-diphenylpropionic acid and is expected to be applicable to this compound.[3][5]

Materials:

-

Diphenylpropanoic acid (2,2-, 3,3-, or 2,3-isomer) (1 equivalent)

-

Appropriate amine (1.2 equivalents)

-

1-Propylphosphonic acid cyclic anhydride (PPAA) (2 equivalents)

-

Triethylamine (4 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate (AcOEt)

-

Silica gel for flash chromatography

Procedure:

-

To a solution of the selected diphenylpropanoic acid (1 eq) and the desired amine (1.2 eq) in dichloromethane (5 mL), add 1-propylphosphonic acid cyclic anhydride (PPAA) (2 eq).

-

Add triethylamine (4 eq) to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (typically 1:1) as the eluent to afford the desired diphenylpropionamide derivative.

Experimental Workflow:

Data Presentation

The following tables summarize the biological activity data for a series of synthesized diphenylpropionamide derivatives, demonstrating their potential as therapeutic agents.

| Compound | R (Amine Moiety) | Diphenylpropionic Acid Isomer | Antioxidant Activity (% reduction of ABTS radical) | TEAC (Trolox® Equivalent Antioxidant Capacity, µM) |

| 1 | N-(3,4-dimethoxyphenyl)methyl | 2,2-diphenyl | 10.3 | 1.8 |

| 2 | N-(3,4-dimethoxyphenyl)methyl | 3,3-diphenyl | 25.6 | 4.5 |

| 3 | Morpholino | 2,2-diphenyl | 78.2 | 13.7 |

| 4 | N-methyl-N-(4-methoxybenzyl) | 2,2-diphenyl | 41.8 | 7.3 |

| 5 | Piperidino | 2,2-diphenyl | 15.2 | 2.7 |

| 6 | Pyrrolidino | 2,2-diphenyl | 2.5 | 0.4 |

| 7 | N-benzyl | 3,3-diphenyl | 11.4 | 2.0 |

| 8 | Morpholino | 3,3-diphenyl | 71.4 | 12.5 |

| 9 | N-methyl-N-(4-methoxybenzyl) | 3,3-diphenyl | 33.9 | 5.9 |

| 10 | 4-phenylpiperazino | 3,3-diphenyl | 10.8 | 1.9 |

| 11 | N-[2-(4-methoxyphenyl)ethyl] | 3,3-diphenyl | 15.9 | 2.8 |

Note: Data extracted from a study on 2,2- and 3,3-diphenylpropionic acid derivatives. Similar activities can be anticipated for derivatives of this compound.

| Compound | J774.A1 (Murine Macrophage) | HEK-293 (Human Kidney) | WEHI-164 (Murine Fibrosarcoma) |

| 3 | 8.4 | 3.4 | 5.4 |

| 4 | 9.7 | >10 | >10 |

| 8 | 0.14 | 5.7 | 14.0 |

Note: The IC₅₀ value is the concentration of the compound that affords a 50% reduction in cell growth after 24 hours of incubation.

Signaling Pathways and Logical Relationships